molecular formula C8H17NO2 B12282213 (R)-3-Amino-5,5-dimethylhexanoic acid

(R)-3-Amino-5,5-dimethylhexanoic acid

Cat. No.: B12282213
M. Wt: 159.23 g/mol
InChI Key: ZBCPPTZVOXHDMT-LURJTMIESA-N
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Description

®-3-Amino-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is a chiral amino acid derivative, characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexane backbone with two methyl groups at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-5,5-dimethylhexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5,5-dimethylhexanoic acid.

    Amination: The carboxylic acid group is converted to an amine group through a series of reactions, often involving the use of reagents like ammonia or amines under specific conditions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-5,5-dimethylhexanoic acid may involve:

    Large-Scale Synthesis: Utilizing bulk quantities of starting materials and reagents in reactors designed for high-throughput synthesis.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-5,5-dimethylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like acyl chlorides or anhydrides in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Formation of oximes, nitriles, or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

®-3-Amino-5,5-dimethylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or transporters involved in amino acid metabolism.

    Pathways: It can influence metabolic pathways related to amino acid synthesis, degradation, and signaling.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-5,5-dimethylhexanoic acid: The enantiomer of the ®-form, with similar chemical properties but different biological activity.

    3-Amino-5-methylhexanoic acid: A structurally related compound with one less methyl group.

    3-Aminocaproic acid: Another amino acid derivative with a similar backbone but lacking the dimethyl substitution.

Uniqueness

®-3-Amino-5,5-dimethylhexanoic acid is unique due to its specific chiral configuration and the presence of two methyl groups at the 5th position, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(3R)-3-amino-5,5-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-8(2,3)5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m0/s1

InChI Key

ZBCPPTZVOXHDMT-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)C[C@H](CC(=O)O)N

Canonical SMILES

CC(C)(C)CC(CC(=O)O)N

Origin of Product

United States

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